(R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE
Description
Properties
IUPAC Name |
(1R)-6-methyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5,11H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQGLSSKBZCURE-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2N)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CC[C@H]2N)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Asymmetric Synthesis Methodologies for R 6 Methyl 2,3 Dihydro 1h Inden 1 Amine and Analogous Chiral 1 Aminoindanes
Catalytic Enantioselective Routes
The synthesis of chiral 1-aminoindanes, including (R)-6-Methyl-2,3-dihydro-1H-inden-1-amine, has been significantly advanced through the development of catalytic enantioselective methods. These strategies offer high efficiency and stereocontrol, moving beyond classical resolution or stoichiometric chiral auxiliary-based methods. Key among these are methodologies centered on asymmetric Brønsted acid catalysis and transition metal-catalyzed reactions.
Asymmetric Brønsted Acid Catalysis for Chiral 1-Aminoindene and 1-Aminoindane Systems
Chiral Brønsted acid catalysis has emerged as a powerful tool in asymmetric synthesis. nih.govresearchgate.net This approach utilizes a chiral proton donor to create a chiral environment, guiding the stereochemical outcome of a reaction. For the synthesis of chiral 1-aminoindane frameworks, this strategy has been effectively applied to the activation of imine substrates. researchgate.net
A notable application of Brønsted acid catalysis in this context is the enantioselective intramolecular cyclization of 2-alkenylbenzaldimines. rsc.org This reaction proceeds through the formation of a chiral iminium ion upon protonation of the aldimine by the catalyst. The resulting electrophilic iminium species then undergoes a stereocontrolled intramolecular cyclization, where the pendant alkene acts as the nucleophile, to form the five-membered ring of the indene (B144670) core. This catalytic asymmetric iminium ion cyclization provides a direct route to enantiomerically enriched 1-aminoindenes, which can be subsequently reduced to the corresponding 1-aminoindanes. rsc.org The reaction effectively translates the chirality of the catalyst to the product through a highly organized transition state.
The success of asymmetric Brønsted acid-catalyzed cyclizations hinges on the design of the catalyst. While chiral phosphoric acids (CPAs) derived from 1,1'-bi-2-naphthol (B31242) (BINOL) are highly effective for many transformations, their moderate acidity can be insufficient for activating less basic substrates. To overcome this limitation, more acidic catalysts have been developed, among which BINOL-derived N-triflylphosphoramides (NTPAs) have proven exceptionally effective. researchgate.net
NTPAs are significantly more acidic than their parent phosphoric acid counterparts, enabling the activation of a broader range of substrates under mild conditions. mdpi.com Their synthesis is straightforward, typically involving phosphorylation of the BINOL derivative followed by amidation with trifluoromethanesulfonamide (B151150) (TfNH₂). acs.org In the context of 1-aminoindene synthesis, a BINOL-derived N-triflyl phosphoramide (B1221513) catalyst was shown to effectively promote the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines, affording the desired 1-aminoindene products in good yields and with high enantioselectivities. rsc.org The strong acidity of the NTPA catalyst is crucial for efficient iminium ion formation and subsequent cyclization. researchgate.net
Table 1: Performance of a Chiral N-triflylphosphoramide Catalyst in Asymmetric Iminium Cyclization
| Substrate (2-alkenylbenzaldimine) | Product (1-Aminoindene) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| N-(2-vinylbenzylidene)aniline | (S)-1-Amino-N-phenyl-1H-indene | 85 | 92 |
| N-(4-methyl-2-vinylbenzylidene)aniline | (S)-1-Amino-5-methyl-N-phenyl-1H-indene | 82 | 90 |
| N-(2-isopropenylbenzylidene)aniline | (S)-1-Amino-3-methyl-N-phenyl-1H-indene | 78 | 88 |
Data is illustrative and based on findings for analogous systems described in the literature.
Transition Metal-Catalyzed Asymmetric Annulation Reactions
Complementing Brønsted acid catalysis, transition metal-catalyzed reactions offer a distinct and powerful approach to constructing chiral 1-aminoindane scaffolds. These methods often rely on the unique reactivity of metal centers to orchestrate bond formations with high chemo-, regio-, and stereoselectivity.
A highly efficient and atom-economical route to multisubstituted chiral 1-aminoindanes involves the [3+2] annulation of aldimines with alkenes. nih.govacs.org Recently, chiral half-sandwich scandium catalysts have been identified as uniquely suited for this transformation. researchgate.netresearchgate.net This methodology provides a direct synthesis of the 1-aminoindane core from readily available starting materials. acs.org The protocol is characterized by its high efficiency, broad substrate scope, and excellent control over both diastereoselectivity and enantioselectivity, achieving up to >19:1 dr and 99:1 er. nih.govresearchgate.net
A remarkable feature of this catalytic system is the ability to achieve diastereodivergent synthesis. By carefully tuning the steric properties of the chiral ligand attached to the scandium metal center, it is possible to selectively produce either the trans or cis diastereomers of the 1-aminoindane products from the same set of starting materials. nih.govacs.org This level of control is a significant advantage, providing access to a wider range of stereochemically diverse molecules. The reaction accommodates various aromatic aldimines and a range of alkenes, including styrenes, aliphatic α-olefins, and norbornene. nih.govmdpi.com
Table 2: Scandium-Catalyzed Enantioselective [3+2] Annulation of Aldimines and Alkenes
| Aldimine Substrate | Alkene Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Product Class |
|---|---|---|---|---|
| N-Arylbenzaldimine | Styrene | >19:1 | 99 | trans-1,2-disubstituted-1-aminoindane |
| N-Arylbenzaldimine | Styrene | >19:1 | 98 | cis-1,2-disubstituted-1-aminoindane |
| N-Aryl-4-methylbenzaldimine | 4-Methylstyrene | >19:1 | 99 | trans-1,2,5-trisubstituted-1-aminoindane |
| N-Arylbenzaldimine | 1-Hexene | 10:1 | 95 | 3-substituted-1-aminoindane |
Data is illustrative, based on findings reported for this catalytic system. The specific diastereomer (cis/trans) is controlled by the choice of chiral ligand on the scandium catalyst.
Scandium-Catalyzed Enantioselective [3+2] Annulation of Aldimines and Alkenes
Diastereodivergent Approaches for Isomer Control
The synthesis of chiral 1-aminoindanes, which possess multiple stereocenters, presents the challenge of controlling the relative configuration of these centers to obtain the desired diastereomer. Diastereodivergent synthesis strategies offer a powerful solution by enabling selective access to any diastereomer of a product from the same set of starting materials, simply by modifying the catalyst or reaction conditions. nih.gov
A significant breakthrough has been the diastereodivergent asymmetric [3+2] annulation of aldimines with styrenes, catalyzed by chiral half-sandwich scandium complexes. nih.govacs.org This method allows for the synthesis of both trans and cis diastereomers of novel 1-aminoindane derivatives. nih.gov The key to this isomer control lies in the meticulous tuning of the steric properties of the chiral ligand attached to the scandium catalyst. nih.govacs.org By selecting ligands with different steric bulk, one can direct the reaction pathway to favor the formation of either the cis or the trans product with high levels of diastereoselectivity and enantioselectivity. nih.gov This approach provides an efficient route to a variety of chiral 1-aminoindane derivatives containing two adjacent stereocenters. acs.org The ability to use a single catalyst system, modified only by the ligand, to produce different diastereomers represents an elegant and highly efficient strategy for isomer control. nih.govnih.gov
Substrate Scope with Aliphatic Olefins, Norbornene, and Dienes
The versatility of the scandium-catalyzed asymmetric [3+2] annulation extends beyond styrenes to a broader range of alkene substrates. nih.govacs.org This demonstrates the robustness and wide applicability of the catalytic system for creating diverse 1-aminoindane structures. Research has successfully demonstrated that the annulation reaction proceeds effectively with various types of olefins. nih.gov
The substrate scope includes:
Aliphatic α-olefins: The reaction has been successfully applied to aliphatic α-olefins, expanding the methodology to include non-aromatic substituents. nih.govacs.org
Norbornene: This strained bicyclic alkene also participates in the [3+2] annulation, leading to the formation of structurally complex polycyclic aminoindane frameworks. nih.govacs.org
1,3-Dienes: The protocol has been extended to include 1,3-dienes, further broadening the range of accessible chiral 1-aminoindane derivatives. nih.govacs.org
This wide substrate compatibility makes the enantioselective [3+2] annulation a powerful tool for the synthesis of a large library of multisubstituted chiral 1-aminoindanes. nih.gov
Design and Influence of Chiral Ligands in Annulation Catalysis
The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis. nih.gov In the context of the enantioselective [3+2] annulation for synthesizing 1-aminoindanes, the design of the chiral ligand is paramount to achieving high selectivity. nih.govacs.org The catalyst system employs chiral half-sandwich scandium catalysts, where the ligand environment dictates the stereochemical outcome of the reaction. nih.gov
The success of the diastereodivergent approach hinges on the ability to fine-tune the steric and electronic properties of the ligand. nih.govacs.org By systematically modifying the substituents on the chiral ligand framework, chemists can create a catalytic pocket that preferentially accommodates the transition state leading to a specific diastereomer. nih.gov This level of control allows for high regio-, diastereo-, and enantioselectivity, with reported values up to >19:1 dr (diastereomeric ratio) and 99:1 er (enantiomeric ratio). acs.org The development of such highly effective ligands, often based on novel structural motifs, is a critical area of research that enables these powerful synthetic transformations. researchgate.netcapes.gov.br
Asymmetric Reductive Approaches
Asymmetric reduction represents a direct and highly effective strategy for the synthesis of chiral amines from prochiral precursors like oximes, oxime ethers, and ketones. These methods often employ chiral catalysts to deliver a hydride reagent to one face of a C=N or C=O double bond, thereby establishing the desired stereocenter.
Catalytic Enantioselective Borane (B79455) Reduction of Oxime Ethers to Primary Amines
The asymmetric reduction of oxime ethers is a vital route to enantiomerically pure primary amines. nih.govacs.org A significant advancement in this area is the development of a truly catalytic and highly enantioselective process using borane as the reducing agent. nih.govnih.gov Historically, achieving high enantioselectivity in the borane-mediated reduction of oxime ethers often required stoichiometric amounts of the chiral reagent. acs.org However, newer methods have established effective catalytic conditions. nih.gov
In a notable process, the enantioselective borane reduction of O-benzyloxime ethers to the corresponding primary amines was achieved with high efficiency. nih.gov The reaction proceeds to full conversion and yields primary amines with enantiomeric excesses (ee) of up to 99%. acs.org This catalytic method provides a convenient and powerful entry to important non-racemic amines from readily available oxime ether substrates. nih.govthieme-connect.com
Role of Spiroborate Esters as Chiral Catalysts
The success of the catalytic borane reduction of oxime ethers is largely attributed to the use of a specific class of chiral catalysts: spiroborate esters. nih.govacs.org These catalysts are derived from non-racemic 1,2-amino alcohols and have proven to be highly reactive and enantioselective. nih.govcapes.gov.br
A key example is the spiroborate ester derived from diphenylvalinol, which has been shown to be a particularly effective catalyst. nih.govacs.org Using as little as 10 mol% of this catalyst in dioxane at 0 °C resulted in the complete reduction of O-benzyloxime ethers to primary amines with excellent enantioselectivity. nih.gov These spiroborate esters are stable and easily prepared, making them practical for synthetic applications. nih.gov Their development has overcome previous challenges in the catalytic reduction of oxime ethers, providing a reliable method for producing various chiral amines. thieme-connect.com
Table 1: Enantioselective Reduction of O-Benzyloximes Catalyzed by Spiroborate Ester 5 Data sourced from illustrative findings in the field.
| Substrate (O-Benzyloxime of) | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Acetophenone | 10 | >99 | 95 |
| 4-Methoxyacetophenone | 10 | >99 | 97 |
| 2-Acetylnaphthalene | 10 | >99 | 99 |
Asymmetric Transfer Hydrogenation for Chiral Indanone Precursors
Asymmetric transfer hydrogenation (ATH) is a powerful technique for the asymmetric reduction of ketones to produce enantioenriched alcohols, which can then be converted to chiral amines. nih.gov This method is particularly relevant for synthesizing precursors to compounds like this compound. A highly efficient kinetic resolution of racemic 3-aryl-1-indanones has been achieved using ATH. nih.gov
This process utilizes commercially available chiral catalysts, such as (R,R)- or (S,S)-Ts-DENEB, with a mixture of formic acid and triethylamine (B128534) serving as the hydrogen source. nih.gov The reaction produces cis-3-arylindanols with high diastereomeric and enantiomeric purity, alongside the unreacted 3-arylindanones, which are also recovered with excellent enantiomeric excess. nih.gov These enantioenriched indanones are valuable chiral precursors for the target aminoindanes. The reaction proceeds smoothly at room temperature and is applicable to a diverse range of 3-aryl-1-indanones. nih.gov
Table 2: Asymmetric Transfer Hydrogenation-Kinetic Resolution of 3-Aryl-1-Indanones Data based on representative examples from published research.
| 3-Aryl Group | Time (h) | Recovered Indanone ee (%) | Product Indanol dr (cis:trans) | Product Indanol ee (%) |
|---|---|---|---|---|
| Phenyl | 7 | >99 | >99:1 | 99 |
| 4-Chlorophenyl | 8 | >99 | >99:1 | 99 |
| 4-Methylphenyl | 7 | >99 | >99:1 | 99 |
Chiral Auxiliary and Chiral Pool Strategies
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This approach is fundamental in producing enantiomerically pure compounds. wikipedia.org
Chiral amino acids and their derivatives are excellent and readily available sources of chirality for asymmetric synthesis. They can be employed as chiral auxiliaries to induce stereoselectivity in the formation of chiral amines. A notable example is the use of (R)-phenylglycine amide as a chiral auxiliary in the synthesis of (S)-1-aminoindane. researchgate.net In this method, the key step involves the diastereoselective reduction of a ketimine formed between 1-indanone (B140024) and the chiral amino acid derivative. researchgate.net
Key Research Findings on Chiral Auxiliary Use:
| Auxiliary | Substrate | Key Transformation | Product | Enantiomeric Excess (ee) | Overall Yield |
|---|---|---|---|---|---|
| (R)-Phenylglycine amide | 1-Indanone | Diastereoselective reduction of ketimine | (S)-1-Aminoindane | 96% | 58% |
This table is generated based on data for analogous compounds, illustrating the principle of the methodology. researchgate.net
Diastereoselective control can also be achieved by modifying chiral indanone intermediates that already possess a stereocenter. The reduction of a ketone in a molecule that contains a nearby chiral center can proceed with high diastereoselectivity. The existing stereocenter directs the approach of the reducing agent to one of the two diastereotopic faces of the carbonyl group.
In the context of synthesizing substituted 1-aminoindanes, a chiral group can be introduced elsewhere in the indanone skeleton. The subsequent reduction of the ketone function proceeds diastereoselectively. For instance, the reduction of chiral N-tert-butanesulfinimines derived from ketones is a well-established method for preparing chiral amines. researchgate.net The sulfinyl group acts as a potent chiral directing group, and its cleavage after reduction provides the free amine with high enantiopurity. researchgate.net
Another strategy involves the diastereoselective reduction of a chiral ketone where a stereocenter is present on a side chain. The Felkin-Anh model often predicts the stereochemical outcome, but in cases involving chelating groups (like a hydroxyl group) near the ketone, a chelation-controlled mechanism can dominate. youtube.com Lithium aluminium hydride (LiAlH₄) can first interact with the chelating group, forming a rigid cyclic intermediate that blocks one face of the carbonyl, forcing the hydride to attack from the less hindered side and leading to high diastereoselectivity. youtube.com
Conventional Synthetic Routes to 1-Aminoindanes
Alongside modern asymmetric methods, several conventional routes remain valuable for the synthesis of racemic or enantiomerically resolved 1-aminoindanes.
A classic and widely used method for preparing 1-aminoindanes begins with the corresponding 1-indanone. orgsyn.org This multi-step process involves two key transformations: the formation of an oxime followed by its reduction.
First, the 1-indanone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the 1-indanone oxime. orgsyn.orgresearchgate.net This reaction typically proceeds in high yield. orgsyn.org The resulting oxime, which can exist as a mixture of E and Z isomers, is then subjected to a reduction step. orgsyn.org
Catalytic hydrogenation is a common method for reducing the oxime to the primary amine. researchgate.net Various catalysts can be employed, with Palladium on carbon (Pd/C) being a frequent choice. researchgate.net The reduction is typically carried out under a hydrogen atmosphere. This sequence provides the racemic 1-aminoindane, which can then be resolved into its separate enantiomers if the chiral product is desired. For example, resolution can be achieved by forming diastereomeric salts with a chiral acid, such as (R)-N-acetyl-3,4-dimethoxyphenylalanine. google.com
Reaction Sequence:
| Step | Reactant | Reagents | Product |
|---|---|---|---|
| 1 | 1-Indanone | Hydroxylamine hydrochloride, Base | 1-Indanone oxime |
This table outlines the general synthetic pathway. orgsyn.orgresearchgate.net
Reductive amination is one of the most versatile and widely used methods for synthesizing amines from carbonyl compounds. youtube.comnih.gov This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com
For the synthesis of 1-aminoindanes, a 1-indanone derivative can be reacted directly with ammonia (B1221849) or an ammonia source (like ammonium (B1175870) formate) in the presence of a reducing agent. chemicalbook.com A key advantage of this method is that it can be performed as a one-pot procedure. youtube.com To avoid the premature reduction of the starting ketone, specific reducing agents that are selective for the iminium ion over the carbonyl are often used, such as sodium cyanoborohydride (NaBH₃CN). youtube.com
This strategy can be adapted for asymmetric synthesis by using a chiral amine as the nucleophile, leading to a diastereoselective reduction, or by using a chiral catalyst. researchgate.netresearchgate.net The development of imine reductase (IRED) and reductive aminase (RedAm) enzymes has opened new avenues for highly selective and sustainable biocatalytic reductive aminations, which are now applied on an industrial scale. nih.gov
Comparison of Reductive Amination Conditions:
| Ketone | Amine Source | Reducing Agent / Catalyst | Conditions | Product |
|---|---|---|---|---|
| 1-Indanone | R-(+)-α-Phenethylamine | Co/C Catalyst | 24 h | N-(R,R)-phenethyl-1-indane |
| Various Carbonyls | Various Amines | Thiamine hydrochloride | 60°C, 20 min | Substituted Amines |
This table showcases various reported methods for the reductive amination of indanones and related compounds. chemicalbook.comresearchgate.net
Applications of R 6 Methyl 2,3 Dihydro 1h Inden 1 Amine and Its Chiral Derivatives in Advanced Organic Synthesis
Role as Chiral Building Blocks for Complex Molecular Architectures
Chiral building blocks, or synthons, are enantiomerically pure compounds that chemists incorporate into larger molecules to construct complex, stereochemically defined targets. wikipedia.org The use of such building blocks is a powerful strategy that simplifies the synthesis of intricate natural products and active pharmaceutical ingredients by embedding chirality at an early stage. libretexts.org (R)-6-Methyl-2,3-dihydro-1H-inden-1-amine serves as an exemplary chiral building block due to its conformationally restricted indane frame, which provides a predictable and stable orientation for appended functional groups.
The primary amine functionality of this compound is a versatile handle for a wide array of chemical transformations. It can be readily acylated, alkylated, or used in condensation reactions to form more elaborate structures. For instance, chiral amines are routinely reacted with propiolate esters to form chiral β-enamino esters, which are key intermediates for nitrogen-containing heterocyclic compounds. routledge.com Research has demonstrated the synthesis of complex tetracyclic and pentacyclic nitrogen-containing ring systems by leveraging the inherent chirality of amine building blocks.
The strategic value of these building blocks lies in their ability to transfer their stereochemical information to the final product, enabling the construction of molecules with multiple, well-defined stereocenters. This modular approach is central to building libraries of complex molecules for drug discovery and material science applications. nih.gov
Table 1: Examples of Complex Molecular Scaffolds from Chiral Amine Building Blocks
| Chiral Amine Type | Resulting Molecular Architecture | Synthetic Application | Reference(s) |
|---|---|---|---|
| Primary Chiral Amines | Chiral β-Enamino Esters | Precursors to substituted pyridinones and other N-heterocycles. | routledge.com |
| 1-Aminoindene Derivatives | Tetracyclic 1-Aminoindanes | Construction of complex, fused-ring systems. | nih.gov |
| Chiral Amino Alcohols | Oxazolidinone Auxiliaries | Used in stereoselective aldol (B89426) and alkylation reactions. | wikipedia.orgsigmaaldrich.com |
Intermediate in the Synthesis of Chiral Scaffolds (e.g., for pharmaceutical intermediates)
The demand for enantiomerically pure drugs is a major driver of innovation in synthetic chemistry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. pharmtech.com Chiral amines are foundational intermediates in the synthesis of a significant portion of commercial pharmaceuticals. nih.gov The (R)-aminoindan scaffold is a privileged structure in medicinal chemistry, appearing as the core of several important therapeutic agents.
Perhaps the most prominent example is the synthesis of Rasagiline, an irreversible monoamine oxidase-B (MAO-B) inhibitor used for the treatment of Parkinson's disease. nih.gov The synthesis of (R)-Rasagiline relies critically on the availability of its precursor, (R)-1-aminoindan, a close structural analog of this compound. google.com Numerous synthetic routes start with enantiopure (R)-1-aminoindan, which is then N-alkylated with propargyl-containing electrophiles to furnish the final drug molecule. google.comgoogle.com The development of efficient, large-scale syntheses of the (R)-1-aminoindan intermediate, often through the resolution of the racemate or via asymmetric synthesis, has been a key enabler for the production of rasagiline. google.comresearchgate.net
Furthermore, derivatives of the aminoindan core are explored for other therapeutic targets. For example, 1-aminoindan-1,5-dicarboxylic acid (AIDA) has been investigated as a selective antagonist for the mGluR1 glutamate (B1630785) receptor, with studies showing that only the (S)-enantiomer possesses the desired potent activity. nih.gov This underscores the importance of the aminoindan scaffold as a versatile intermediate for generating stereochemically pure pharmaceutical candidates.
Table 2: Pharmaceutical Intermediates Based on the Chiral Aminoindan Scaffold
| Intermediate | Target Drug/Compound | Therapeutic Area | Key Synthetic Step | Reference(s) |
|---|---|---|---|---|
| (R)-1-Aminoindan | Rasagiline | Parkinson's Disease | N-propargylation | nih.govgoogle.comgoogle.com |
| (R)-1-Aminoindan | 1-(R)-Aminoindan (active metabolite) | Neuroprotection | Metabolite of Rasagiline | nih.govresearchgate.net |
| (S)-1-Aminoindan-1,5-dicarboxylic acid | (S)-AIDA | CNS Disorders (mGluR1 antagonist) | Resolution and functionalization | nih.gov |
Contributions to Asymmetric Catalysis as Chiral Ligands or Auxiliaries
Asymmetric catalysis is a powerful technology where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product, a concept that earned a Nobel Prize in 2001. youtube.com Chiral amines like this compound are pivotal in this field, not typically as catalysts themselves, but as readily available precursors for more complex chiral ligands and auxiliaries. sigmaaldrich.comtcichemicals.com
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the transformation, the auxiliary is cleaved and can often be recovered. Amides formed from chiral amines like pseudoephedrine or 1-phenylethylamine (B125046) are classic examples used to control the stereoselective alkylation of enolates. nih.gov Similarly, the (R)-aminoindan moiety can be incorporated into a substrate to bias the facial selectivity of a subsequent reaction.
More commonly, chiral amines are converted into chiral ligands for transition-metal catalysts. routledge.comenamine.net For example, chiral amino alcohols, which can be synthesized from chiral amines, are precursors to widely used ligand classes like bisoxazolines (BOX) and phosphino-oxazolines (PHOX). nih.gov These ligands coordinate to metals such as rhodium, iridium, copper, or palladium, creating a chiral environment around the metal center that forces a reaction, like hydrogenation or C-C bond formation, to proceed with high enantioselectivity. nih.govpharm.or.jp While C2-symmetric ligands have been historically dominant, non-symmetrical ligands derived from chiral amines have proven highly effective, sometimes outperforming their symmetric counterparts. nih.gov The development of novel chiral ligands is a continuous effort, and the rigid framework of the aminoindan structure makes it an attractive platform for designing new ligand families. nih.gov
Table 3: Asymmetric Reactions Employing Chiral Amine Derivatives
| Derivative Type | Role | Example Reaction | Metal Catalyst (if any) | Reference(s) |
|---|---|---|---|---|
| Chiral Oxazolidinones | Chiral Auxiliary | Aldol Reaction | Boron or Lewis Acids | wikipedia.org |
| Chiral Pseudoephedrine Amides | Chiral Auxiliary | α-Alkylation of Carbonyls | N/A (Stoichiometric) | nih.gov |
| Chiral Phosphine Ligands | Chiral Ligand | Asymmetric Hydrogenation | Rhodium, Ruthenium | pharm.or.jp |
| Chiral P,N-Ligands (e.g., PHOX) | Chiral Ligand | Asymmetric Allylic Alkylation | Palladium, Iridium | nih.gov |
Utility in Chiral Recognition and Enantiomer Separation Studies
The separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is a fundamental challenge in chemistry. libretexts.orgpharmtech.com Since enantiomers possess identical physical properties in an achiral environment, separation requires the introduction of another chiral entity. libretexts.org Chiral amines are workhorses in this context, serving as highly effective chiral resolving agents. libretexts.orgyoutube.com
The most common method is classical resolution by diastereomeric salt formation. wikipedia.orgpharmtech.com A racemic acid, for example, can be treated with an enantiomerically pure amine base like this compound. The reaction produces a pair of diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. These diastereomers are no longer mirror images and thus have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the acid can be liberated by treatment with a strong acid.
This principle is widely applied to the resolution of racemic 1-aminoindan (B1206342) itself, where a chiral acid like L-(+)-tartaric acid or L-(-)-malic acid is used as the resolving agent. google.com Patents describe procedures where the diastereomeric salt of (R)-1-aminoindan with the chiral acid preferentially crystallizes from solution, allowing for its isolation in high optical purity. google.com In some cases, dynamic kinetic resolution (DKR) is employed, where the unwanted enantiomer is continuously racemized in solution, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.netresearchgate.net
Beyond classical resolution, derivatives of chiral amines are used in modern chromatographic separation techniques. Chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) can be designed with chiral selectors that interact differently with the two enantiomers of an analyte, leading to different retention times and thus, separation. nih.gov
Table 4: Enantiomer Separation Methods Involving Chiral Indane Amines
| Method | Role of Chiral Amine | Principle | Typical Counterpart | Reference(s) |
|---|---|---|---|---|
| Diastereomeric Salt Crystallization | Resolving Agent (Base) | Forms separable diastereomeric salts with a racemic acid. | Chiral Carboxylic Acids | libretexts.orggoogle.com |
| Diastereomeric Salt Crystallization | Racemic Base to be Resolved | Forms separable diastereomeric salts with a chiral acid. | L-Tartaric Acid, L-Malic Acid | rsc.orggoogle.com |
| Dynamic Kinetic Resolution (DKR) | Racemic Substrate | Enzymatic acylation of one enantiomer combined with in-situ racemization of the other. | Lipase (B570770) (e.g., CALB) + Racemization Catalyst (e.g., Pd) | researchgate.netresearchgate.net |
Mechanistic Insights and Theoretical Studies in Chiral Indanamine Synthesis
Computational Chemistry and Stereochemical Prediction in Reaction Design
Computational chemistry has become an indispensable tool for rationalizing and predicting the outcomes of asymmetric reactions. rroij.com Density Functional Theory (DFT) calculations, in particular, are frequently employed to model reaction pathways and transition states, providing insights that are often difficult to obtain through experimental means alone. nih.govelsevierpure.com In the context of synthesizing chiral indanamines, computational studies help in understanding the interactions between the substrate, catalyst, and reagents at the molecular level.
For the synthesis of (R)-6-methyl-2,3-dihydro-1H-inden-1-amine, a common precursor is 6-methyl-2,3-dihydro-1H-inden-1-one. Its asymmetric reduction or reductive amination is a key step where stereochemistry is set. Computational models can predict which enantiomer will be preferentially formed by calculating the energies of the diastereomeric transition states. These models can elucidate the subtle non-covalent interactions, such as CH-π interactions, hydrogen bonding, and steric repulsion, between the substrate and the chiral ligand of the metal catalyst. whiterose.ac.uk For instance, in the asymmetric hydrogenation of substituted indanones, DFT calculations can help visualize the proposed six-membered transition state, clarifying the origin of high reactivity and enantioselectivity. nih.gov
Indane-based chiral ligands themselves have been a subject of computational analysis to optimize their structure for better catalytic performance. By modifying substituents on the aryl chalcogenide motifs of indane-based catalysts, for example, Lewis basicity and steric hindrance can be tuned to create an optimal chiral environment for various asymmetric reactions. nih.gov These theoretical insights allow for the in silico design of new catalysts and the optimization of reaction conditions before extensive experimental work is undertaken, accelerating the development of efficient synthetic routes.
Detailed Mechanistic Elucidation of Catalytic Cycles
The synthesis of chiral indanamines often relies on transition metal-catalyzed reactions, such as asymmetric hydrogenation or C-H amination. nih.govresearchgate.net A detailed understanding of the catalytic cycles involved is crucial for optimizing these processes.
Asymmetric Hydrogenation of Indanones: A primary route to this compound involves the asymmetric hydrogenation of the corresponding prochiral ketone, 6-methyl-2,3-dihydro-1H-inden-1-one. This is commonly achieved using Ruthenium (Ru) or Iridium (Ir) catalysts bearing chiral ligands. nih.govresearchgate.net The catalytic cycle for a Ru-diamine/diphosphine complex, for example, is generally understood to proceed through the following key steps:
Activation: The pre-catalyst reacts with H₂ to form a reactive metal-hydride species.
Coordination: The ketone substrate coordinates to the chiral metal center.
Hydrogen Transfer: The hydride is transferred from the metal to the carbonyl carbon, and a proton is transferred to the carbonyl oxygen, often in a concerted, six-membered pericyclic transition state. This step is stereodetermining. nih.gov
Product Release and Catalyst Regeneration: The resulting chiral indanol is released, and the catalyst is regenerated to re-enter the cycle. Subsequent chemical steps can convert the indanol to the target amine.
Alternatively, direct asymmetric reductive amination of the ketone in the presence of an ammonia (B1221849) source also proceeds through related catalytic intermediates.
Rhodium-Catalyzed C-H Amination: A more direct, though often more challenging, approach is the intermolecular C-H amination of the 6-methylindane precursor. nih.gov Dirhodium catalysts, such as Rh₂(esp)₂, have proven effective for such transformations. nih.gov The catalytic cycle is thought to involve:
Nitrene Formation: The rhodium catalyst reacts with a nitrogen source (e.g., a sulfamate (B1201201) ester) and an oxidant to generate a rhodium-nitrenoid intermediate. researchgate.net
C-H Insertion: This highly reactive intermediate then inserts into a C-H bond of the indane substrate. The stereoselectivity of this step is directed by the chiral ligands on the rhodium catalyst. Mechanistic studies suggest a concerted, asynchronous transition state for this C-H insertion event. researchgate.net
Product Formation: The aminated product is formed, and the rhodium catalyst is regenerated. The stability of the catalyst, particularly its one-electron oxidized form, is critical for high efficiency. nih.gov
The table below summarizes catalysts often employed in the synthesis of chiral building blocks like indanamines.
| Catalyst System | Reaction Type | Substrate Type | Key Feature |
| RuCl₂(S)-tolbinap | Asymmetric Hydrogenation | Ketones | High activity and enantioselectivity under basic conditions. nih.gov |
| Ru(OTf)(S,S)-TsDpen | Asymmetric Hydrogenation | Base-labile Ketones | Effective under neutral to slightly acidic conditions. nih.gov |
| Ir-complex with phosphine-oxazoline ligand | Asymmetric Hydrogenation | Prochiral Alkenes/Imines | Provides access to chiral indanes and benzodioxanes. researchgate.net |
| Rh₂(esp)₂ | C-H Amination | Aliphatic C-H bonds | Highly efficient for intra- and intermolecular aminations. nih.gov |
Understanding Enantioselectivity and Diastereoselectivity Origins
The origin of stereoselectivity in the synthesis of a single enantiomer like this compound lies in the energy difference between the diastereomeric transition states leading to the (R) and (S) products. wikipedia.org Chiral catalysts create a specific three-dimensional environment that favors the formation of one transition state over the other. icjs.us
In the asymmetric transfer hydrogenation of 3-aryl-indanones, which serves as a model for the reduction of 6-methyl-1-indanone (B1306188), the stereochemical outcome is rationalized by attractive C-H/π interactions between the catalyst and the substrate. whiterose.ac.ukrsc.org For example, using an (S,S)-ruthenium catalyst, the phenyl group of the indanone substrate preferentially orients itself to interact favorably with the η⁶-arene ligand (e.g., p-cymene) of the catalyst. This stabilizes the transition state leading to one specific stereoisomer. The alternative transition state, which would lead to the other enantiomer, is destabilized by steric hindrance. whiterose.ac.uk
This principle can be applied to the synthesis of the target molecule. The chiral ligand of the catalyst will dictate how the 6-methylindanone substrate docks into the active site. The favored binding mode, which minimizes steric clashes and maximizes stabilizing non-covalent interactions, will have a lower activation energy, thus leading to the predominant formation of the desired (R)-amine. The development of ligands that amplify these subtle energetic differences is a key focus of research in asymmetric catalysis. rsc.org
Kinetic and Thermodynamic Aspects of Stereoselective Transformations
The final product distribution in a stereoselective reaction is governed by the interplay of kinetics and thermodynamics. rroij.comberkeley.edu In many asymmetric syntheses, the reaction is run under kinetic control, meaning the product ratio is determined by the relative rates of formation of the stereoisomers, not their relative thermodynamic stabilities.
The Curtin-Hammett principle is a fundamental concept in this context. wikipedia.orgdalalinstitute.com It applies to reactions where two or more substrate conformers or reactive intermediates are in rapid equilibrium, but each leads irreversibly to a different product. The principle states that the product ratio is not determined by the ground-state populations of the equilibrating intermediates, but by the difference in the free energies of the transition states leading from them to the products (ΔΔG‡). nih.govias.ac.in
For example, in an asymmetric hydrogenation, the prochiral ketone and the chiral catalyst may form two rapidly interconverting diastereomeric complexes. Even if one complex is thermodynamically more stable and thus more abundant at equilibrium, the final product may arise predominantly from the less stable, but more reactive, complex if the latter has a lower-energy pathway to the product. openochem.org
Therefore, designing a highly selective synthesis for this compound involves creating a catalytic system where the transition state leading to the (R)-product is significantly lower in energy than the one leading to the (S)-product. The reaction is typically conducted under conditions that ensure product formation is irreversible, preventing subsequent equilibration (racemization) of the desired chiral amine. Understanding whether a reaction is under kinetic or thermodynamic control is essential for optimizing conditions such as temperature, reaction time, and catalyst choice to maximize the yield and enantiomeric excess of the target molecule. nih.govresearchgate.net
Future Perspectives in the Chemistry of R 6 Methyl 2,3 Dihydro 1h Inden 1 Amine
Development of Novel and Highly Efficient Synthetic Pathways
The demand for enantiomerically pure chiral amines in the pharmaceutical and fine chemical industries continues to drive the development of innovative and efficient synthetic methodologies. nih.govsigmaaldrich.com Future efforts in the synthesis of (R)-6-methyl-2,3-dihydro-1H-inden-1-amine are expected to focus on catalytic asymmetric methods that offer high enantioselectivity, atom economy, and operational simplicity.
One of the most promising strategies is the asymmetric hydrogenation of the corresponding prochiral imine. nih.govacs.orgnih.gov This approach, known for its high atom economy, utilizes chiral transition-metal catalysts to achieve high enantiomeric excess. acs.org Recent advancements have seen the development of a wide array of chiral ligands, such as those based on phosphines and N-heterocyclic carbenes, which have shown outstanding performance in the asymmetric hydrogenation of various imines. nih.gov Future research will likely focus on designing more robust and highly active catalysts specifically tailored for the synthesis of 6-methyl-substituted indanamines, aiming for near-perfect enantioselectivity under mild reaction conditions.
Biocatalysis represents another burgeoning field with immense potential for the synthesis of chiral amines. semanticscholar.orgrsc.orgnih.gov Enzymes, such as ω-transaminases, can catalyze the asymmetric amination of ketones with excellent stereoselectivity. rsc.orgnih.gov The application of engineered ω-transaminases for the conversion of 6-methyl-1-indanone (B1306188) could provide a direct and environmentally benign route to the desired (R)-enantiomer. nih.gov Ongoing research in protein engineering and directed evolution is continuously expanding the substrate scope and improving the stability and activity of these biocatalysts, making them increasingly viable for industrial-scale production. nih.gov
Furthermore, organocatalysis has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral phosphoric acids, for instance, have been successfully employed in the enantioselective reductive amination of ketones. The development of novel organocatalysts that can effectively control the stereochemistry of the amination of 6-methyl-1-indanone would offer a metal-free and often milder alternative to traditional methods.
| Synthetic Approach | Key Features & Future Directions |
| Asymmetric Hydrogenation | High atom economy; Development of highly active and selective catalysts tailored for substituted indanones. nih.govacs.org |
| Biocatalysis (ω-Transaminases) | High enantioselectivity; Environmentally benign; Protein engineering to enhance catalyst performance and substrate scope. rsc.orgnih.govnih.gov |
| Organocatalysis | Metal-free; Mild reaction conditions; Design of new catalysts for the reductive amination of indanones. nih.gov |
Green Chemistry Principles in Scalable Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint and enhance the sustainability of its manufacturing processes. reachemchemicals.comblazingprojects.comworldpharmatoday.com The scalable synthesis of this compound will undoubtedly be influenced by these principles, focusing on reducing waste, improving energy efficiency, and utilizing renewable resources. reachemchemicals.commdpi.com
A key aspect of green synthesis is atom economy , which maximizes the incorporation of starting materials into the final product. worldpharmatoday.com Catalytic methods, such as asymmetric hydrogenation and biocatalysis, are inherently more atom-economical than stoichiometric approaches. acs.org Future synthetic routes will be designed to minimize the use of protecting groups and other auxiliary reagents that contribute to waste generation.
The choice of solvents is another critical factor. mdpi.com Efforts will be directed towards replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. mdpi.com The use of biocatalysis often allows for reactions to be conducted in aqueous media, further enhancing the green credentials of the process. nih.gov
The utilization of renewable feedstocks is a long-term goal for sustainable chemical manufacturing. worldpharmatoday.com While the direct synthesis of the indane scaffold from renewable sources is a significant challenge, future research may explore pathways that utilize bio-based starting materials for the synthesis of key precursors.
Moreover, process intensification through technologies like flow chemistry can contribute significantly to green and scalable synthesis by enabling better control over reaction parameters, reducing reaction times, and minimizing waste. worldpharmatoday.com
Expanding the Scope of Chiral Indanamine Modifications and Applications
The unique structural features of this compound make it an attractive scaffold for further chemical modification to generate novel derivatives with enhanced or new biological activities. Future research in this area will likely focus on several key strategies.
N-Functionalization of the primary amine group offers a straightforward approach to a diverse range of derivatives. This can include the introduction of various alkyl, aryl, or acyl groups to explore structure-activity relationships (SAR) for specific biological targets. For instance, N-alkylation can lead to secondary or tertiary amines with altered pharmacological profiles. evitachem.com
Modification of the aromatic ring through electrophilic substitution reactions can introduce additional functional groups, such as halogens, nitro groups, or alkyl chains. These modifications can influence the electronic properties and lipophilicity of the molecule, potentially leading to improved potency or selectivity.
The development of novel heterocyclic systems fused to the indane core represents another exciting avenue. This could involve the construction of new rings incorporating the amine nitrogen or attached to the aromatic portion of the molecule, leading to completely new chemical entities with unique three-dimensional shapes.
The applications of these modified chiral indanamines are expected to expand beyond their current use. They hold promise as:
Ligands in asymmetric catalysis: The chiral backbone can be incorporated into new ligand designs for transition-metal catalysts, potentially enabling novel asymmetric transformations.
Probes for biological systems: Fluorescently labeled or otherwise tagged derivatives could be synthesized to study the interactions of indanamine-based compounds with their biological targets.
Building blocks for complex molecules: The chiral indanamine can serve as a starting point for the synthesis of more complex natural products or pharmaceutical agents.
Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)
The future of chemical synthesis is increasingly intertwined with advanced technologies that enable faster, more efficient, and more reproducible processes. bohrium.com The synthesis and modification of this compound are well-suited to benefit from these innovations.
Flow chemistry , where reactions are performed in continuous-flow reactors rather than in traditional batch-wise fashion, offers numerous advantages for the synthesis of this compound. rsc.org These include enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling hazardous reagents, and the potential for seamless integration of multiple reaction steps (telescoping). rsc.org The application of flow chemistry could lead to higher yields, improved selectivity, and easier scale-up of the synthesis.
Automated synthesis platforms are revolutionizing drug discovery and process development. innovationnewsnetwork.comnus.edu.sgspringernature.comeuropeanpharmaceuticalreview.com These systems can perform a large number of reactions in parallel, allowing for the rapid screening of catalysts, reaction conditions, and substrates. chemcatbio.orgavantium.comasynt.com High-throughput screening (HTS) techniques can be employed to quickly identify optimal conditions for the asymmetric synthesis of this compound or to evaluate the biological activity of a library of its derivatives. nih.gov
| Technology | Impact on this compound Chemistry |
| Flow Chemistry | Improved yield and selectivity, enhanced safety, easier scalability, potential for telescoped reactions. rsc.org |
| Automated Synthesis | Rapid optimization of reaction conditions, high-throughput screening of catalysts and derivatives. innovationnewsnetwork.comnus.edu.sgeuropeanpharmaceuticalreview.comasynt.com |
| AI & Machine Learning | Prediction of reaction outcomes, design of novel synthetic routes, accelerated discovery and development. omicsonline.orgiscientific.orgillinois.eduacs.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
